Lactic acid, cyclohexyl ester

CAS No.: 68791-95-7

Cat. No.: VC18925173

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68791-95-7 |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

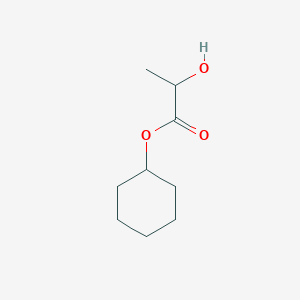

| IUPAC Name | cyclohexyl 2-hydroxypropanoate |

| Standard InChI | InChI=1S/C9H16O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3 |

| Standard InChI Key | MLXVQJMYSKICMT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)OC1CCCCC1)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Lactic acid, cyclohexyl ester is systematically named cyclohexyl 2-acetyloxypropanoate, reflecting its esterification of lactic acid with cyclohexanol. The IUPAC name derives from its propanoate backbone substituted with acetyloxy and cyclohexyl groups . Its structure features:

-

A central propanoate chain ()

-

A cyclohexyl group () attached via an ester linkage

The 3D conformation reveals intramolecular hydrogen bonding between the acetyloxy and ester carbonyl groups, influencing its reactivity .

Spectroscopic and Stereochemical Data

-

Chirality: While lactic acid itself is chiral (L/D enantiomers), the esterification process may yield racemic mixtures unless stereoselective synthesis is employed . Patents describe methods to achieve >99% enantiomeric purity via crystallization .

Synthesis and Industrial Production

Catalytic Esterification Methods

Industrial synthesis typically involves esterifying lactic acid with cyclohexanol under acidic conditions. Key methodologies include:

Direct Esterification

-

Catalyst-free process: Reaction at 130–250°C under autogenous pressure (5–25 kg/cm²) converts lactic acid oligomers directly into esters .

-

Yield: 80–89% after 5–11 hours, with water removal via azeotropic distillation .

Fermentation-Derived Routes

-

Calcium lactate from microbial fermentation is reacted with cyclohexanol in the presence of HCl, achieving 89% yield .

-

Advantage: Utilizes renewable substrates, aligning with green chemistry principles .

Purification Techniques

-

Melt crystallization: Reduces free acid content to <0.02% and enhances optical purity to >99.9% .

-

Solvent extraction: Separates ester from aqueous byproducts using toluene or hexane .

Physicochemical Properties

Thermodynamic and Physical Constants

Spectroscopic Profiles

Recent Advances and Future Directions

Catalytic Innovations

-

Enzyme-mediated synthesis: Lipase-catalyzed routes achieve 92% yield at 50°C, reducing energy input .

Sustainability Initiatives

Unexplored Domains

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume